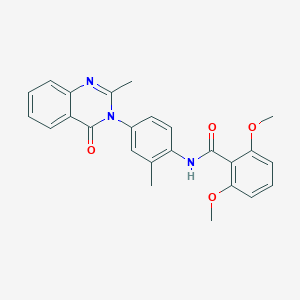

![molecular formula C22H22N4O2 B2564449 5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone CAS No. 477863-60-8](/img/structure/B2564449.png)

5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone is a heterocyclic compound . It is part of the pyridazinone class of compounds, which are known for their wide range of pharmacological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyridazinone derivatives are often synthesized through various chemical transformations . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .Molecular Structure Analysis

Pyridazinone is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring . The specific compound also contains a piperazino group and a phenyl group .Chemical Reactions Analysis

Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They are known to be ‘privileged structures’ in medicinal chemistry .Physical And Chemical Properties Analysis

Specific physical and chemical properties for this compound were not found in the retrieved sources .Aplicaciones Científicas De Investigación

Analgesic and Anti-inflammatory Potential

5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone derivatives have been synthesized and evaluated for their potential in treating pain and inflammation. These compounds were designed to offer therapeutic effects by acting as analgesic and anti-inflammatory agents without causing significant side effects such as gastric ulceration, a common issue with many nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, certain derivatives have shown promising analgesic activity in the phenylbenzoquinone-induced writhing test, surpassing the effectiveness of traditional drugs like acetylsalicylic acid. Additionally, anti-inflammatory efficacy comparable to standard compounds like indometacin has been observed in models like the carrageenan-induced paw edema method. This suggests that these pyridazinone derivatives could provide a new avenue for pain and inflammation management with potentially reduced gastrointestinal toxicity (Şahina, Badiçoglu, Gökçe, Kuepeli, & Yeşilada, 2004); (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005).

Herbicidal Action

The herbicidal properties of pyridazinone derivatives, including those similar to this compound, have been explored, demonstrating the capacity to inhibit photosynthesis and the Hill reaction in plants. Such effects are indicative of their potential utility in agricultural settings as herbicides, offering a mechanism of action that could be complementary or alternative to existing agricultural chemicals. The specific inhibition patterns and the phytotoxicity profiles of these compounds highlight their relevance in the development of new herbicidal formulations (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Antinociceptive Mechanisms

Investigations into the mechanisms underlying the antinociceptive (pain-relieving) effects of arylpiperazinylalkylpyridazinone derivatives have shed light on their interaction with biological pathways, notably the inhibition of noradrenaline reuptake. This interaction suggests a potential therapeutic use in managing pain by modulating neurotransmitter levels in the nervous system, offering insights into the complex pharmacodynamics of these compounds and their potential role in pain management strategies (Cesari, Biancalani, Vergelli, Dal Piaz, Graziano, Biagini, Ghelardini, Galeotti, & Giovannoni, 2006).

Safety and Hazards

Direcciones Futuras

Pyridazinone derivatives have been shown to have numerous practical applications . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents . This suggests that there is potential for future research and development involving this class of compounds.

Mecanismo De Acción

Target of Action

Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Mode of Action

Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities .

Biochemical Pathways

Pyridazinone derivatives have been demonstrated to possess a variety of pharmacological properties, suggesting they may affect multiple pathways .

Result of Action

Pyridazinone derivatives have been reported to possess a variety of pharmacological properties .

Propiedades

IUPAC Name |

4-[4-(4-methylbenzoyl)piperazin-1-yl]-3-phenyl-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-16-7-9-18(10-8-16)22(28)26-13-11-25(12-14-26)19-15-20(27)23-24-21(19)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKHYGKIRSNGOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=O)NN=C3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

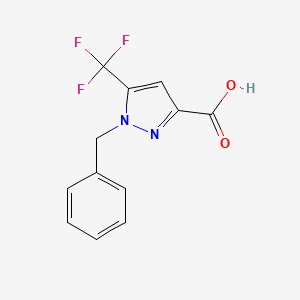

![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2564371.png)

![5,7-dimethyl-3-(4-methylphenyl)-9-[(4-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2564374.png)

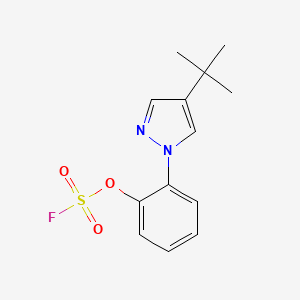

![2,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2564377.png)

![methyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylate](/img/structure/B2564380.png)

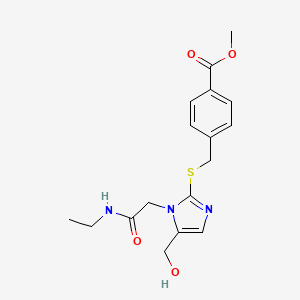

![1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2564382.png)

![(4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone](/img/structure/B2564383.png)

![6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2564385.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2564389.png)